molecular formula C16H18N2O B3167972 1-(Naphthalene-2-carbonyl)-1,4-diazepane CAS No. 926221-77-4

1-(Naphthalene-2-carbonyl)-1,4-diazepane

Cat. No.: B3167972
CAS No.: 926221-77-4
M. Wt: 254.33 g/mol
InChI Key: LGOFRMMHQNOEDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Naphthalene-2-carbonyl)-1,4-diazepane is an organic compound that features a naphthalene ring attached to a diazepane ring through a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalene-2-carbonyl)-1,4-diazepane typically involves the reaction of naphthalene-2-carbonyl chloride with 1,4-diazepane. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere to prevent any side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthalene-2-carbonyl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalene-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The diazepane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Naphthalene-2-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted diazepane derivatives.

Scientific Research Applications

1-(Naphthalene-2-carbonyl)-1,4-diazepane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(Naphthalene-2-carbonyl)-1,4-diazepane involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their activity. The diazepane ring can interact with various receptors, potentially modulating their function. These interactions can affect biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    1-(Naphthalene-1-carbonyl)-1,4-diazepane: Similar structure but with the carbonyl group attached to the 1-position of the naphthalene ring.

    2-(Naphthalene-2-carbonyl)-1,4-diazepane: Similar structure but with an additional substituent on the naphthalene ring.

Uniqueness: 1-(Naphthalene-2-carbonyl)-1,4-diazepane is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity. The position of the carbonyl group and the diazepane ring contribute to its distinct properties compared to similar compounds.

Properties

IUPAC Name

1,4-diazepan-1-yl(naphthalen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c19-16(18-10-3-8-17-9-11-18)15-7-6-13-4-1-2-5-14(13)12-15/h1-2,4-7,12,17H,3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOFRMMHQNOEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401200271
Record name (Hexahydro-1H-1,4-diazepin-1-yl)-2-naphthalenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401200271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926221-77-4
Record name (Hexahydro-1H-1,4-diazepin-1-yl)-2-naphthalenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926221-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Hexahydro-1H-1,4-diazepin-1-yl)-2-naphthalenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401200271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Naphthalene-2-carbonyl)-1,4-diazepane
Reactant of Route 2
Reactant of Route 2
1-(Naphthalene-2-carbonyl)-1,4-diazepane
Reactant of Route 3
Reactant of Route 3
1-(Naphthalene-2-carbonyl)-1,4-diazepane
Reactant of Route 4
Reactant of Route 4
1-(Naphthalene-2-carbonyl)-1,4-diazepane
Reactant of Route 5
Reactant of Route 5
1-(Naphthalene-2-carbonyl)-1,4-diazepane
Reactant of Route 6
Reactant of Route 6
1-(Naphthalene-2-carbonyl)-1,4-diazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.